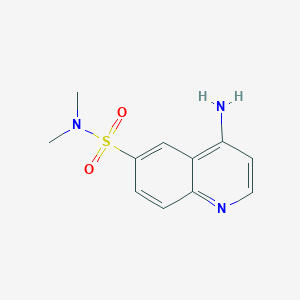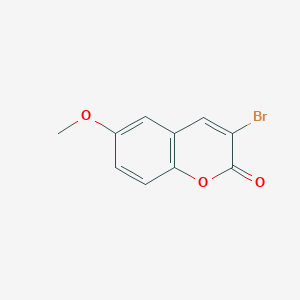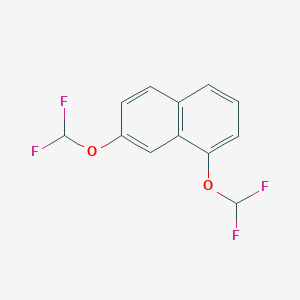
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
The synthesis of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the reaction of 3-nitrobenzaldehyde with tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
化学反応の分析
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions employed.
科学的研究の応用
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
類似化合物との比較
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitrobenzylisoquinoline: Contains a nitrobenzyl group instead of a nitrophenyl group.
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline: Similar structure but with the nitro group in the para position.
特性
CAS番号 |
88252-59-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-7,10H,8-9H2 |
InChIキー |
XQKJRZNOEBNSIN-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)






![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)


![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)



